molecular formula C21H19N5O2 B2751649 N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide CAS No. 921053-69-2

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide

Cat. No. B2751649
CAS RN: 921053-69-2
M. Wt: 373.416
InChI Key: DMOVSCXMMKEQJZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide, also known as ETMN, is a chemical compound that has gained attention in recent years due to its potential applications in scientific research. This compound is a tetrazole-based naphthamide derivative that has been synthesized using several methods. ETMN has been found to have various biochemical and physiological effects, making it a promising candidate for use in laboratory experiments. In

Scientific Research Applications

Anticancer Potential

N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide and its derivatives have been explored for their anticancer properties. In a study focused on synthesizing and characterizing 2-(naphthalen-1-ylmethyl/naphthalen-2-yloxymethyl)-1-[5-(substituted phenyl)-[1,3,4]oxadiazol-2-ylmethyl]-1H-benzimidazole derivatives, compounds were evaluated for their in vitro anticancer efficacy. One compound notably showed significant activity against breast cancer cell lines, suggesting the potential utility of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide derivatives in cancer treatment (Salahuddin, Shaharyar, Mazumder, & Ahsan, 2014).

Anti-inflammatory and Analgesic Actions

Further research has delved into the pharmacological potential of heterocyclic derivatives of this compound, including their toxicity assessment, tumor inhibition, antioxidant, analgesic, and anti-inflammatory actions. Notably, some derivatives have shown binding affinity to cyclooxygenase-2 (COX-2) and 5-lipoxygenase (5-LOX), correlating with high analgesic and anti-inflammatory effects. This suggests that N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide derivatives could be promising candidates for developing new anti-inflammatory and analgesic drugs (Faheem, 2018).

Photochemical and Photophysical Applications

The synthesis and photophysical characterization of organotin compounds derived from Schiff bases related to N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide have been explored for applications in organic light emitting diodes (OLEDs). This research demonstrates the potential of these compounds in electronic and photonic devices, highlighting their versatility beyond biomedical applications (García-López et al., 2014).

DNA Interaction and Antitumor Activity

Complexes of N-((1-(4-ethoxyphenyl)-1H-tetrazol-5-yl)methyl)-1-naphthamide derivatives have been synthesized and shown to interact with DNA, exhibiting antitumor capacity against various cancer cell lines. These studies suggest the potential of these compounds in chemotherapy, particularly in targeting and inhibiting tumor growth through DNA interaction mechanisms (Paul et al., 2015).

properties

IUPAC Name

N-[[1-(4-ethoxyphenyl)tetrazol-5-yl]methyl]naphthalene-1-carboxamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C21H19N5O2/c1-2-28-17-12-10-16(11-13-17)26-20(23-24-25-26)14-22-21(27)19-9-5-7-15-6-3-4-8-18(15)19/h3-13H,2,14H2,1H3,(H,22,27)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

DMOVSCXMMKEQJZ-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CCOC1=CC=C(C=C1)N2C(=NN=N2)CNC(=O)C3=CC=CC4=CC=CC=C43
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C21H19N5O2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

373.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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